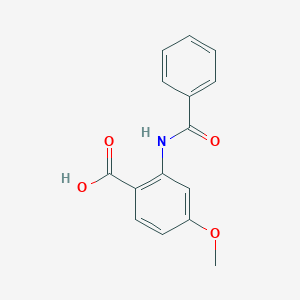

2-Benzamido-4-methoxybenzoic acid

Description

Contextualization within Benzamide (B126) and Benzoic Acid Derivatives Chemistry

2-Benzamido-4-methoxybenzoic acid is structurally classified as a substituted aromatic compound, integrating the core features of both benzoic acid and benzamide. Benzoic acid, a simple aromatic carboxylic acid, and its derivatives are foundational materials in chemical synthesis and are present in numerous biologically active compounds. learncbse.inphcog.com The reactivity of benzoic acid can be directed at the carboxyl group or the aromatic ring. nih.gov The presence of the carboxyl group generally directs electrophilic aromatic substitution to the meta-position. nih.gov

Benzamides are a class of compounds derived from the reaction of a carboxylic acid and an amine. nist.gov This linkage results in a highly stable amide bond. nist.gov Benzamide derivatives are significant in medicinal chemistry and materials science, forming the structural backbone of many pharmaceuticals and polymers like nylon. wikipedia.orgprepchem.comrsc.org For instance, research has been conducted on the synthesis of various N-substituted benzamide derivatives to evaluate their potential as antitumor agents. prepchem.com The synthesis of benzamides can be achieved through several routes, including the reaction of amines with acyl chlorides or through direct electrophilic aromatic substitution. researchgate.netnih.gov

The compound this compound is specifically a derivative of 4-methoxybenzoic acid (p-anisic acid), which has known antiseptic properties and serves as an intermediate in the synthesis of more complex organic molecules. prepchem.com Research into related structures, such as 2,5-substituted benzoic acid derivatives, has identified them as potential dual inhibitors of anti-apoptotic proteins Mcl-1 and Bfl-1, which are significant targets in cancer therapy. mdpi.com Similarly, derivatives of 5-acetamido-2-hydroxy benzoic acid have been synthesized and evaluated for their analgesic and anti-inflammatory activities. researchgate.net

A plausible synthetic pathway to this compound involves the acylation of its precursor, 2-amino-4-methoxybenzoic acid. nih.gov This reaction would typically involve treating the amino-substituted benzoic acid with benzoyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct. This method is a standard and effective way to form the amide bond. phcog.com

Significance of Amide and Methoxy (B1213986) Functional Groups in Contemporary Organic Synthesis and Biochemical Interactions

The chemical behavior and potential applications of this compound are largely dictated by its two key functional groups: the amide linkage and the methoxy group.

The amide functional group is one of the most important in organic chemistry and biochemistry. nist.gov Its stability is a key feature, making it a reliable linker in the synthesis of complex molecules and polymers. nih.govnist.gov This stability arises from resonance delocalization of the nitrogen's lone pair of electrons with the carbonyl group, which gives the C-N bond partial double-bond character. sigmaaldrich.com Amides are prevalent in medicinal chemistry, often contributing to the binding of a drug molecule to its target protein through hydrogen bonding. nih.gov While amides are generally neutral, in contrast to their acidic carboxylic acid and basic amine precursors, their N-H bonds are significantly more acidic than those of amines. nist.govsigmaaldrich.com

The methoxy group (-OCH₃) is a small yet influential functional group frequently incorporated into pharmaceuticals and natural products. nih.gov It can significantly impact a molecule's physicochemical properties, including its ability to bind to biological targets and its metabolic stability. nih.gov The oxygen atom in the methoxy group can act as a hydrogen bond acceptor, which is a crucial interaction in ligand-protein binding. sigmaaldrich.com Furthermore, the methoxy group can influence the electronic properties of the aromatic ring to which it is attached. As an electron-donating group, it can affect the reactivity and orientation of further chemical modifications. In some contexts, the methoxy group has been shown to enhance the electron-withdrawing effect in certain molecular systems, making them more susceptible to oxidation. researchgate.net Research on compounds like 2-hydroxy-4-methoxy benzoic acid has demonstrated its potential in attenuating liver toxicity through antioxidant and anti-inflammatory mechanisms. sigmaaldrich.com

Table 2: Featured Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Amino-4-methoxybenzoic acid |

| Benzoic acid |

| Benzamide |

| N-substituted benzamides |

| 4-methoxybenzoic acid (p-Anisic acid) |

| 2,5-substituted benzoic acid |

| 5-acetamido-2-hydroxy benzoic acid |

| Benzoyl chloride |

| 2-hydroxy-4-methoxy benzoic acid |

Structure

2D Structure

3D Structure

Properties

CAS No. |

109437-82-3 |

|---|---|

Molecular Formula |

C15H13NO4 |

Molecular Weight |

271.27 g/mol |

IUPAC Name |

2-benzamido-4-methoxybenzoic acid |

InChI |

InChI=1S/C15H13NO4/c1-20-11-7-8-12(15(18)19)13(9-11)16-14(17)10-5-3-2-4-6-10/h2-9H,1H3,(H,16,17)(H,18,19) |

InChI Key |

NZSBJWOTLHVBNU-UHFFFAOYSA-N |

SMILES |

COC1=CC(=C(C=C1)C(=O)O)NC(=O)C2=CC=CC=C2 |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)O)NC(=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 2-Benzamido-4-methoxybenzoic Acid and Analogues

The traditional synthesis of this compound and similar structures relies on several reliable and well-documented chemical reactions. These methods include amide coupling strategies, N-alkylation approaches, and derivatization from substituted benzoic acid precursors.

Amide Coupling Strategies

Amide coupling is a cornerstone in the synthesis of this compound. The most common approach involves the reaction of 2-amino-4-methoxybenzoic acid with benzoyl chloride. nih.govthermofisher.com This reaction, often performed under Schotten-Baumann conditions, provides a direct route to the desired amide. The process typically involves an acyl chloride that reacts with an amine in the presence of a base to neutralize the hydrochloric acid byproduct. khanacademy.org

Another strategy involves the in-situ generation of an acyl chloride from the corresponding carboxylic acid using a reagent like thionyl chloride, which is then reacted with the amine. For example, substituted benzoic acids can be refluxed in thionyl chloride to generate the acyl chlorides, which are then condensed with an appropriate amine, such as methyl 4-amino-2-methoxybenzoate, in the presence of a base like triethylamine. nih.gov

The mechanism of amide bond formation is a subject of detailed study, with research exploring the roles of intermediates and reaction conditions to optimize yield and purity. researchgate.netresearchgate.net The direct condensation of carboxylic acids and amines is also possible but often requires heat to drive the dehydration process. khanacademy.org

N-Alkylation Approaches

While less direct for the synthesis of the title compound itself, N-alkylation is a crucial strategy for producing a wide array of its analogues. This approach involves the introduction of an alkyl group to the nitrogen atom of a 2-aminobenzoic acid derivative. rsc.orgtandfonline.com For instance, the N-alkylation of 2-aminobenzothiazoles has been successfully achieved using benzylic alcohols as alkylating agents. rsc.org

However, the N-alkylation of certain 2-substituted benzamides can lead to unexpected cyclization products. For example, the attempted N-alkylation of 2-azidobenzamide with alkyl halides can result in the formation of benzotriazinones and quinazolinones, indicating complex reaction pathways involving nitrene intermediates. acs.orgacs.orgnih.gov These findings highlight the importance of substrate and reagent selection in directing the outcome of N-alkylation reactions.

Derivatization from Substituted Benzoic Acid Precursors

The synthesis of this compound and its analogues frequently starts with appropriately substituted benzoic acid precursors. A common and efficient precursor is 2-amino-4-methoxybenzoic acid. nih.govthermofisher.com This starting material can be readily benzoylated to yield the target compound.

The synthesis of the precursors themselves is a key aspect of this strategy. For example, 4-methoxybenzoic acid can be synthesized through various methods, including the nucleophilic substitution of a chloro-substituted benzoic acid with sodium methoxide. google.com Additionally, multi-step syntheses can be employed to introduce the required functional groups onto the benzoic acid ring. For instance, 2-methoxy-4-amino-5-ethylsulfonyl benzoic acid can be synthesized in a two-step process starting from 2-methoxy-4-acetaminomethyl benzoate. google.com

Furthermore, the derivatization can involve modifications to other parts of the molecule. For example, a series of 2-methoxybenzamide (B150088) derivatives have been synthesized by first creating an intermediate amide and then further modifying it to produce the final target compounds. nih.gov This modular approach allows for the creation of a diverse library of related structures.

Exploration of Novel Synthetic Protocols

In addition to established routes, ongoing research focuses on developing more efficient and versatile methods for the synthesis of this compound and its analogues. These novel protocols often employ catalytic systems and aim for improved yield, selectivity, and milder reaction conditions.

Catalytic Approaches (e.g., Palladium-Mediated Extrusion-Insertion Reactions)

Palladium-catalyzed reactions have emerged as powerful tools in organic synthesis, including the formation of amide bonds. Palladium-catalyzed cross-coupling reactions can be used to synthesize N-aryl carbamates, which are structurally related to the target compound. nih.govmit.edu These methods often involve the reaction of an aryl halide or triflate with a source of the carbamoyl (B1232498) group in the presence of a palladium catalyst.

Nickel-catalyzed reactions also show promise for the synthesis of α-arylbenzamides. uzh.chbohrium.comuzh.ch These methods can achieve the asymmetric hydroarylation of vinyl amides, providing access to chiral α-arylbenzamides with high enantioselectivity. The use of chiral ligands is crucial for controlling the stereochemistry of the product.

Mechanistic Aspects of Reaction Pathways for Yield and Selectivity Optimization

A deep understanding of reaction mechanisms is critical for optimizing synthetic outcomes. For amide bond formation, mechanistic studies have investigated the role of hydrogen bonding and the nature of intermediates, such as zwitterionic versus neutral pathways. researchgate.net These studies help in selecting the appropriate reaction conditions to maximize yield and minimize side reactions.

In catalytic systems, understanding the mechanism is key to improving catalyst efficiency and selectivity. For instance, in nickel-catalyzed hydroarylation, density functional theory (DFT) calculations have been used to elucidate the role of the amide group in stabilizing the nickel center, which is crucial for achieving high stereocontrol. uzh.ch Similarly, mechanistic studies of palladium-catalyzed reactions help in understanding the catalytic cycle and identifying potential bottlenecks or side reactions. nih.gov

The attempted N-alkylation of 2-azidobenzamide, which led to unexpected products, prompted mechanistic studies that revealed the involvement of nitrene intermediates and a dimethylsulfoxide-mediated pathway. acs.orgnih.gov This knowledge is invaluable for predicting and controlling the outcome of similar reactions in the future.

Strategic Design of Analogues and Derivatives

The strategic design of analogues and derivatives based on the this compound scaffold is a key area of research aimed at discovering novel therapeutic agents. This process involves systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties. Researchers employ various strategies, including the introduction of diverse functional groups, modification of substituent positions, and isosteric replacements to explore the structure-activity relationships (SAR).

One major area of focus has been the development of inhibitors for aberrant cellular signaling pathways, such as the Hedgehog (Hh) signaling pathway, which is implicated in various cancers. nih.gov In this context, the 2-methoxybenzamide skeleton serves as a crucial connector or scaffold. nih.govsemanticscholar.org The design strategy often involves three key components: a central 2-methoxybenzamide connector, a variable aryl amide part (Part B), and an imidazole-containing group (Part A). semanticscholar.org

For instance, researchers have synthesized a series of 2-methoxybenzamide derivatives as potential Hh signaling pathway inhibitors. nih.gov The process began with the condensation of substituted acyl chlorides with methyl 4-amino-2-methoxybenzoate, followed by hydrolysis of the resulting ester to the carboxylic acid. nih.gov These carboxylic acid intermediates were then amidated with different amine-containing heterocyclic moieties to produce the final target compounds. nih.gov

A key design tactic has been the use of a "ring-opening" strategy to enhance molecular flexibility. The replacement of a benzimidazole (B57391) fragment with a phenyl imidazole (B134444) group in one series of compounds led to a derivative with higher potency, demonstrating the effectiveness of this approach. nih.gov Further analysis of these analogues revealed that the nature and position of substituents on the aryl amide portion significantly influenced inhibitory activity. A mono-chlorine substituent at a specific position resulted in potent activity, whereas a dichloride led to a decrease in potency. semanticscholar.org

Another strategic modification involves the replacement of metabolically unstable groups with more robust fragments. For example, a triethoxy group in a parent compound was replaced with an aryl amide group, leading to a new derivative with comparable potency. The addition of a methoxy (B1213986) group was designed to introduce a new hydrogen bond acceptor, which proved beneficial for the compound's activity. nih.gov The data below illustrates the impact of these strategic modifications on the inhibitory concentration (IC₅₀) against the Hedgehog signaling pathway.

| Compound | Key Structural Modification | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Compound 4 | Aryl amide group replaces triethoxy groups | 0.25 | nih.gov |

| Compound 10 | Addition of methoxy group to create H-bond acceptor | 0.17 | nih.gov |

| Compound 17 | Replacement of benzimidazole with phenyl imidazole (ring-opening) | 0.12 | nih.gov |

| Compound 18 | Dichloride substituent on aryl amide part | 0.26 | semanticscholar.org |

| Compound 21 | Identified as a potent inhibitor targeting the Smoothened (Smo) receptor | Nanomolar range | nih.gov |

A different strategic approach has been employed to design derivatives targeting carbonic anhydrase (CA) enzymes, which are involved in conditions like glaucoma. nih.gov In this strategy, the 4-fluorophenyl ureido moiety of an existing inhibitor (SLC-0111) was replaced with a 2-methoxy-4-substituted benzamido group. nih.gov The synthesis involved the acylation of 4-amino-2-methoxybenzoic acid with various acyl chlorides. nih.gov The resulting compounds were then converted into key isothiocyanate intermediates before reacting with sulfanilamide (B372717) or aminobenzoic acid derivatives to yield the final products. nih.gov This modular synthesis allowed for the creation of a library of compounds with different substitutions.

The research found that derivatives bearing a 4-acetamido-2-methoxy benzamido or a 2-methoxy-(4-methylbenzamido) group displayed superior inhibitory activity against the hCA I isoform compared to the standard drug Acetazolamide (AAZ). nih.gov This highlights the success of the strategic replacement of a key structural element to improve biological activity against a specific target.

| Compound | Key Structural Feature | hCA I Kᵢ (nM) | Reference |

|---|---|---|---|

| Acetazolamide (AAZ) | Standard Inhibitor | 250.00 | nih.gov |

| 12a | 4-Acetamido-2-methoxy benzamido moiety | 67.60 | nih.gov |

| 12c | 2-Methoxy-(4-methylbenzamido) moiety | 91.00 | nih.gov |

Broader strategies in medicinal chemistry also inform the design of derivatives from core structures like this compound. For example, studies on related benzimidazole and imidazo[4,5-b]pyridine acid derivatives have shown that the length and structure of an alkanoic acid side chain are critical for receptor affinity. nih.gov Specifically, derivatives with a 3,3-dimethylbutanoic acid side chain were found to be the most potent antagonists for the thromboxane (B8750289) A2 receptor, while shorter acid chains led to a significant drop in affinity. nih.gov This principle of optimizing alkyl chain length and branching can be applied to the design of novel this compound analogues.

These examples underscore a rational and strategic approach to drug design, where the this compound scaffold and its precursors serve as versatile starting points for creating new chemical entities with tailored biological activities.

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Interrogation for Molecular Structure Confirmation

NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry, offering unparalleled insight into the carbon-hydrogen framework of a molecule. Through the analysis of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) spectra, it is possible to map out atomic connectivity and deduce the compound's precise structure.

A ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in a molecule. For 2-Benzamido-4-methoxybenzoic acid, the spectrum is expected to show distinct signals corresponding to the protons of the two aromatic rings, the methoxy (B1213986) group, the amide linkage, and the carboxylic acid.

The key expected signals would be:

A broad singlet in the downfield region (typically δ 11.0-13.0 ppm) corresponding to the acidic proton of the carboxylic acid (-COOH).

A second broad singlet (typically δ 8.5-10.0 ppm) arising from the amide proton (-NH-).

A sharp singlet integrating to three protons (typically δ 3.8-4.0 ppm) for the methoxy group (-OCH₃).

A complex series of signals in the aromatic region (δ 6.5-8.5 ppm) corresponding to the protons on the two phenyl rings. The protons on the 4-methoxybenzoic acid ring would exhibit a specific splitting pattern due to their substitution, while the protons on the benzamido ring would show a pattern typical of a monosubstituted benzene.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ~12.0 | Broad Singlet | Carboxylic Acid Proton (-COOH) |

| ~9.5 | Broad Singlet | Amide Proton (-NH) |

| ~8.0 | Doublet | H-6 (Benzoic acid ring) |

| ~7.9 | Multiplet (2H) | H-2'/H-6' (Benzoyl ring) |

| ~7.5 | Multiplet (3H) | H-3'/H-4'/H-5' (Benzoyl ring) |

| ~6.8 | Doublet of Doublets | H-5 (Benzoic acid ring) |

| ~6.6 | Doublet | H-3 (Benzoic acid ring) |

| ~3.9 | Singlet (3H) | Methoxy Protons (-OCH₃) |

Note: The chemical shifts (δ) and coupling constants are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides information about their chemical environment (e.g., carbonyl, aromatic, aliphatic). For this compound, distinct signals are expected for the carbonyl carbons, the aromatic carbons, and the methoxy carbon.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~170.0 | Carboxylic Acid Carbon (-C OOH) |

| ~167.0 | Amide Carbonyl Carbon (-C O-NH) |

| ~160.0 | C-4 (ipso, attached to -OCH₃) |

| ~140.0 | C-2 (ipso, attached to -NH) |

| ~135.0 | C-1' (ipso, Benzoyl ring) |

| ~132.0 | C-4' (Benzoyl ring) |

| ~131.0 | C-6 |

| ~129.0 | C-2'/C-6' (Benzoyl ring) |

| ~127.5 | C-3'/C-5' (Benzoyl ring) |

| ~115.0 | C-1 (ipso, attached to -COOH) |

| ~110.0 | C-5 |

| ~105.0 | C-3 |

| ~55.8 | Methoxy Carbon (-OC H₃) |

Note: The chemical shifts (δ) are predicted values.

To unambiguously assign the proton and carbon signals and confirm the molecule's connectivity, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. Key correlations would be observed between adjacent protons on each aromatic ring (e.g., H-5 and H-6 on the benzoic acid ring), confirming their connectivity within separate spin systems.

DEPT (Distortionless Enhancement by Polarization Transfer): A DEPT-135 experiment would be used to differentiate carbon signals. It would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons would be absent. This would confirm the assignments of the methoxy carbon and the various aromatic CH carbons.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would definitively link each proton signal in Table 1 to its corresponding carbon signal in Table 2 (e.g., the methoxy protons at ~3.9 ppm would show a cross-peak with the methoxy carbon at ~55.8 ppm).

A cross-peak between the amide proton (NH) and the amide carbonyl carbon (C=O) .

Correlations from the methoxy protons (-OCH₃) to the C-4 carbon .

Correlations from H-3 and H-5 to the surrounding ipso-carbons (C-1, C-2, C-4).

A correlation from the amide proton (NH) to the C-2 carbon of the benzoic acid ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. It could provide conformational information, such as the spatial relationship between the amide proton and the H-3 proton on the benzoic acid ring, which would help define the orientation of the benzamido group relative to the rest of the molecule.

IR and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups. For this compound, the IR spectrum would be expected to show characteristic absorption bands confirming the presence of the carboxylic acid, amide, and ether functionalities.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group Assignment |

| 3300 - 2500 | O-H Stretch (very broad) | Carboxylic Acid |

| ~3350 | N-H Stretch | Amide |

| 3100 - 3000 | C-H Stretch | Aromatic |

| ~2950, ~2850 | C-H Stretch | Methoxy (-OCH₃) |

| ~1700 | C=O Stretch | Carboxylic Acid |

| ~1660 | C=O Stretch (Amide I) | Amide |

| ~1540 | N-H Bend (Amide II) | Amide |

| ~1600, ~1480 | C=C Stretches | Aromatic Rings |

| ~1250, ~1030 | C-O Stretch | Aryl Ether and Carboxylic Acid |

Raman spectroscopy would serve as a complementary technique, potentially showing strong signals for the non-polar aromatic C=C bonds.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The presence of two aromatic rings and carbonyl groups in this compound suggests it will absorb UV light. The spectrum is expected to show strong absorptions corresponding to π → π* transitions within the conjugated benzoyl and benzoic acid systems.

Table 4: Predicted UV-Vis Absorption Data for this compound

| λₘₐₓ (nm) | Type of Transition | Chromophore |

| ~250 - 290 | π → π* | Substituted Benzene Rings and Carbonyl Groups |

Note: The exact wavelength of maximum absorbance (λₘₐₓ) and molar absorptivity (ε) would depend on the solvent used.

Mass Spectrometry (MS and ESI-MS/MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a critical tool for determining the molecular weight and probing the structure of this compound. The compound has a monoisotopic mass of 271.08446 g/mol and an average mass of 271.26806 g/mol , corresponding to the molecular formula C₁₅H₁₃NO₄. ebi.ac.uk

In Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS), the molecule undergoes characteristic fragmentation. While a detailed experimental spectrum for this specific compound is not widely published, a plausible fragmentation pattern can be predicted based on the analysis of related anthranilic acid derivatives and general principles of mass spectrometry. nih.gov The protonated molecular ion [M+H]⁺ or deprotonated molecular ion [M-H]⁻ is first generated. Subsequent fragmentation (MS/MS) would likely proceed through several key pathways:

Loss of Water: A common fragmentation for carboxylic acids, leading to an [M-H₂O]⁺ ion.

Loss of a Methoxy Radical: Cleavage of the methoxy group, resulting in an [M-•OCH₃]⁺ fragment.

Decarboxylation: Loss of the carboxylic acid group as CO₂, resulting in an [M-COOH]⁻ or related ion.

Amide Bond Cleavage: Scission of the amide bond is a primary fragmentation pathway. This can lead to two significant fragment ions: the benzoyl cation (C₆H₅CO⁺) at an m/z of 105, and a fragment corresponding to the 2-amino-4-methoxybenzoic acid portion of the molecule.

These fragmentation pathways provide a structural fingerprint, confirming the connectivity of the benzoyl and methoxybenzoic acid moieties.

Table 1: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Plausible Formula | Mass-to-Charge Ratio (m/z) | Description |

|---|---|---|---|

| [M-H]⁻ | C₁₅H₁₂NO₄⁻ | 270.08 | Deprotonated molecular ion |

| [M-H₂O-H]⁻ | C₁₅H₁₀NO₃⁻ | 252.07 | Loss of water from the parent ion |

| [M-CH₃-H]⁻ | C₁₄H₉NO₄⁻ | 255.05 | Loss of a methyl radical |

| [M-COOH]⁻ | C₁₄H₁₂NO₂⁻ | 226.09 | Loss of the carboxyl group |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. researchgate.net Although a specific, publicly available crystal structure for this compound has not been identified in the reviewed literature, the principles of the technique and data from closely related analogs allow for a detailed prediction of its solid-state characteristics. This analysis is fundamental to understanding the physical properties of the compound and the non-covalent forces that dictate its crystal packing.

Single crystal X-ray diffraction would provide the most precise data on the molecular structure of this compound. This technique would determine the exact coordinates of each non-hydrogen atom, allowing for the calculation of precise bond lengths, bond angles, and torsion angles.

A key conformational feature of interest would be the dihedral angle between the two aromatic rings (the 4-methoxybenzoyl ring and the benzamido ring). This angle is influenced by steric hindrance and the formation of intramolecular hydrogen bonds. In the absence of experimental data for the title compound, it is anticipated that the molecule would adopt a non-planar conformation to minimize steric repulsion between the rings and the amide linkage.

The stability of the crystal lattice is governed by a network of intermolecular interactions. Based on the functional groups present in this compound—a carboxylic acid, an amide, a methoxy ether, and two aromatic rings—several types of non-covalent interactions are expected to define its supramolecular assembly.

Hydrogen bonds are the most significant directional forces in the crystal packing of this compound.

O-H···O Interactions: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that these groups on adjacent molecules would interact to form a classic centrosymmetric dimer, characterized by a robust R²₂(8) ring motif. This is a very common and stable arrangement for carboxylic acids in the solid state.

N-H···O Interactions: The amide group provides a hydrogen bond donor (N-H) and an acceptor (C=O). The N-H group can form hydrogen bonds with several potential acceptors on neighboring molecules, including the oxygen of a carboxylic acid group, the oxygen of an amide carbonyl, or the oxygen of the methoxy group. These interactions would link the primary hydrogen-bonded dimers into more extended one-, two-, or three-dimensional networks.

In addition to the stronger hydrogen bonds and π-π stacking, numerous weaker interactions play a role in optimizing the crystal packing.

C-H···O Interactions: Aromatic C-H groups and the methyl C-H groups of the methoxy moiety can act as weak hydrogen bond donors. The oxygen atoms of the carbonyl, carboxyl, and methoxy groups are all potential acceptors. These numerous, albeit weak, interactions collectively provide a significant stabilizing contribution.

C-H···π Interactions: A C-H bond can also interact with the electron-rich face of an aromatic ring. In this interaction, an aromatic C-H group on one molecule points towards the center of a phenyl ring on an adjacent molecule, further contributing to the cohesion of the crystal structure.

Table 2: Predicted Intermolecular Interactions in Crystalline this compound

| Interaction Type | Donor | Acceptor | Expected Role in Crystal Structure |

|---|---|---|---|

| Strong Hydrogen Bond | Carboxyl O-H | Carboxyl C=O | Formation of primary centrosymmetric dimers |

| Hydrogen Bond | Amide N-H | Carboxyl C=O , Amide C=O , Methoxy O | Linking primary dimers into extended networks |

| π-π Stacking | Phenyl Ring (π-system) | Phenyl Ring (π-system) | Stacking molecules into columns or layers |

| Weak Hydrogen Bond | Aromatic/Methyl C-H | Carbonyl/Carboxyl/Methoxy O | Fine-tuning and stabilizing the 3D packing |

Crystal Packing and Supramolecular Assembly

A comprehensive search of scientific literature and crystallographic databases did not yield specific experimental data on the crystal packing and supramolecular assembly of this compound. Detailed single-crystal X-ray diffraction analysis, which is essential for elucidating the precise three-dimensional arrangement of molecules in the solid state, appears to be unavailable for this particular compound at this time.

Therefore, a detailed discussion of its crystal system, space group, unit cell dimensions, and specific intermolecular interactions, such as hydrogen bonding patterns and π-π stacking, cannot be provided with scientific accuracy. The creation of data tables for crystallographic parameters and hydrogen bond geometries is consequently not possible.

While studies on structurally related molecules, such as other substituted benzamido benzoic acids, reveal common supramolecular motifs like the formation of hydrogen-bonded dimers and chains, applying these findings directly to this compound would be speculative without experimental verification. The specific interplay of the benzamido, methoxy, and carboxylic acid functional groups in this compound will ultimately dictate its unique crystal packing and supramolecular architecture. Further research, specifically the growth of single crystals and their analysis by X-ray diffraction, is required to determine these structural details.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in elucidating the intrinsic properties of 2-Benzamido-4-methoxybenzoic acid. These calculations, performed on a single molecule, typically in the gas phase or with solvent effects approximated, offer a detailed picture of its electronic landscape and energetic characteristics.

Density Functional Theory (DFT) stands as a cornerstone for computational studies of organic molecules like this compound. This method is instrumental in determining the most stable three-dimensional arrangement of atoms, known as the optimized geometry. By employing functionals such as B3LYP or B3PW91, researchers can accurately model the molecule's structure.

From the optimized structure, a wealth of molecular properties can be calculated. These include bond lengths, bond angles, and dihedral angles, which provide a complete geometric description. Furthermore, DFT allows for the calculation of various electronic properties that are crucial for understanding the molecule's behavior. For instance, the dipole moment can be determined, offering insights into the molecule's polarity. Additionally, Mulliken charges can be calculated to understand the distribution of electron density across the atoms.

The reactivity of this compound can be predicted through the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, thus indicating its nucleophilicity or basicity. Conversely, the LUMO energy reflects the molecule's capacity to accept electrons, which is a measure of its electrophilicity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical stability and reactivity. A smaller energy gap generally suggests higher reactivity. The distribution of the HOMO and LUMO across the molecular structure reveals the likely sites for electrophilic and nucleophilic attack, respectively. For instance, in related benzoic acid derivatives, the HOMO is often located over the benzimidazole (B57391) ring, indicating that this is a region of high electron density and susceptible to electrophilic attack. The LUMO, on the other hand, might be distributed over other parts of the molecule, highlighting potential sites for nucleophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Benzoic Acid Derivative

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

This table provides example values for a generic benzoic acid derivative to illustrate the concept of HOMO-LUMO analysis. Actual values for this compound would require specific calculations.

Computational methods are powerful tools for simulating the spectroscopic properties of this compound, which can then be compared with experimental data for validation. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating UV-Vis absorption spectra. By calculating the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths of maximum absorption (λmax). These theoretical spectra can be correlated with experimental spectra obtained under different conditions, such as varying pH, to understand the influence of protonation states on the electronic structure.

Similarly, vibrational spectra, such as Infrared (IR) and Raman spectra, can be simulated. The calculated vibrational frequencies and intensities can be compared with experimental data to aid in the assignment of vibrational modes to specific molecular motions. Discrepancies between simulated and experimental spectra can often be resolved by applying scaling factors to the calculated frequencies.

Molecular Dynamics Simulations for Conformational and Interaction Dynamics

While quantum chemical calculations provide insights into the properties of a single molecule, molecular dynamics (MD) simulations offer a way to study the dynamic behavior of the molecule and its interactions with its environment over time.

Molecular dynamics simulations can be employed to investigate the intricate network of hydrogen bonds that this compound can form, both intramolecularly and with surrounding solvent molecules. These simulations can track the formation and breaking of hydrogen bonds over time, providing insights into their stability and role in the molecule's conformation.

Furthermore, MD simulations are valuable for studying proton transfer phenomena. By modeling the interactions with solvent molecules, it is possible to investigate the mechanisms and energetics of proton dissociation from the carboxylic acid group, a key process in its acid-base chemistry.

The behavior of this compound is significantly influenced by its environment. Molecular dynamics simulations can model the molecule in different phases, such as in solution or in a crystalline state. In solution, MD can reveal how solvent molecules arrange around the solute and affect its conformational flexibility. For instance, simulations of similar benzoic acid derivatives in aqueous solution have been used to understand how water molecules cluster around the molecule and influence its properties.

In the crystalline phase, MD simulations can be used to study the packing of molecules in the crystal lattice and the intermolecular interactions that stabilize the crystal structure. This can be particularly useful for understanding polymorphism, where a compound can exist in multiple crystalline forms. By simulating the molecule's behavior at crystal surfaces, it is possible to gain insights into crystal growth mechanisms and how additives might influence crystal morphology.

Structure-Activity Relationship (SAR) Principles and Molecular Modeling

The exploration of Structure-Activity Relationships (SAR) and molecular modeling provides crucial insights into how the chemical structure of a compound like this compound influences its biological activity. These computational techniques allow for the prediction of interactions with biological targets, guiding the design of more potent and selective molecules.

While direct studies on this compound are limited, research on structurally similar compounds provides a framework for understanding its potential ligand-target interactions. The 2-benzamido-benzoic acid scaffold is a key feature in various biologically active molecules, and its interactions are often characterized by a combination of hydrogen bonding and hydrophobic contacts.

For instance, studies on 2,5-substituted benzoic acid derivatives as inhibitors of anti-apoptotic proteins like Mcl-1 and Bfl-1 highlight the importance of specific structural features. nih.gov The benzoic acid moiety is crucial for forming key interactions, such as hydrogen bonds with residues like arginine in the target's binding pocket. nih.gov The benzamido portion, along with other substituents on the phenyl ring, contributes to occupying hydrophobic pockets, which is often essential for high binding affinity. nih.gov In one study, the deletion of a phenethylthio group from a 2,5-substituted benzoic acid scaffold resulted in a significant decrease in binding affinity to both Mcl-1 and Bfl-1, demonstrating the critical role of substituents in ligand-target recognition. nih.gov

Similarly, molecular modeling of 2-benzamido-pyrimidine derivatives as inhibitors of I-kappa B kinase (IKK) has shown that the benzamido group plays a significant role in the binding mechanism. nih.gov The design of these inhibitors often focuses on optimizing the substituents on the benzoyl ring to enhance interactions with the kinase domain. nih.gov The conformational flexibility of the benzamide (B126) bond is also a key consideration, as it allows the molecule to adopt a favorable orientation within the binding site. nih.gov

The methoxy (B1213986) group at the 4-position of the benzoic acid ring in this compound is predicted to influence its electronic properties and potential for hydrogen bonding. Depending on the target protein's active site, this group could act as a hydrogen bond acceptor or contribute to van der Waals interactions.

Molecular docking and other computational methods are used to predict how a ligand like this compound might bind to a protein target and to estimate the strength of this interaction (binding affinity).

In studies of related 2,5-substituted benzoic acid inhibitors targeting the Mcl-1 protein, molecular docking predicted that the phenethylthio moiety occupies a hydrophobic pocket (p2) and interacts with leucine (B10760876) and valine residues. nih.gov The different binding modes and orientations observed in these studies underscore the complexity of molecular recognition and the challenges in structure-based design. nih.gov Optimization of these interactions, for example by introducing a bulky tert-butyl group to better occupy the hydrophobic pocket, led to a significant increase in binding affinity. nih.gov

For 2-benzamido-pyrimidines designed as IKK2 inhibitors, optimization based on modeling led to compounds with IC50 values in the nanomolar range. nih.gov This demonstrates the power of computational predictions in guiding synthetic efforts to improve potency. The table below shows the inhibitory activities of some optimized 2-benzamido-pyrimidine derivatives against IKK2.

| Compound | IKK2 IC50 (nM) | Reference |

|---|---|---|

| Compound 16 | 40 | nih.gov |

| Compound 24 | 25 | nih.gov |

Hirshfeld Surface Analysis for Quantitative Assessment of Intermolecular Contacts

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.govresearchgate.netresearchgate.netsemanticscholar.org By mapping properties onto this unique molecular surface, researchers can gain a detailed understanding of the types and relative importance of different non-covalent contacts that stabilize the crystal structure.

A detailed Hirshfeld analysis of (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester, which contains a related amide linkage to a benzoic acid derivative, showed the following distribution of intermolecular contacts:

| Interaction Type | Contribution to Hirshfeld Surface (%) | Reference |

|---|---|---|

| H···H | 49.6 | nih.gov |

| O···H/H···O | 24.3 | nih.gov |

| C···H/H···C | 17.1 | nih.gov |

| N···H/H···N | 2.2 | nih.gov |

| C···C | 4.8 | nih.gov |

Note: Data is for an analogous compound, (R)-2-(2-(1,3-dioxoisoindolin-2-yl)propanamido)benzoic acid methyl ester and 2-[(1H-benzimidazol-1-yl)methyl]benzoic acid, to illustrate typical interactions.

The red spots on a Hirshfeld surface mapped over d_norm indicate close contacts, typically hydrogen bonds. nih.gov For this compound, strong O—H···O hydrogen bonds forming dimers between the carboxylic acid groups are expected, a common motif in benzoic acids. researchgate.net Additionally, N—H···O hydrogen bonds involving the amide group and interactions involving the methoxy group's oxygen atom would likely be significant. The aromatic rings would contribute to C—H···π and potentially π–π stacking interactions, which are visualized as characteristic patterns on the shape index map derived from the Hirshfeld surface. nih.govnih.gov This detailed analysis provides a quantitative fingerprint of the crystal packing forces.

Biochemical Interaction Mechanisms and Target Classes

Enzyme Interaction Studies and Binding Specificity

The specific interactions of 2-Benzamido-4-methoxybenzoic acid with a range of enzymes are critical in defining its pharmacological profile. The following sections explore its engagement with cytochrome P450 enzymes, carbonic anhydrases, tyrosinase, DNA gyrase, dihydroorotase, tyrosyl-tRNA synthetase, and histone deacetylases.

Cytochrome P450 Enzymes (e.g., CYP199A4) and Regioselective Oxidation

The cytochrome P450 enzyme CYP199A4, originating from Rhodopseudomonas palustris HaA2, is known for its ability to efficiently demethylate 4-methoxybenzoic acid. nih.gov The substrate specificity of CYP199A4 is significantly influenced by the substitution pattern on the benzoic acid ring. The carboxylate group is a critical feature for optimal substrate binding and catalytic activity. uq.edu.au

Research indicates that a substituent at the para position of benzoic acid is strongly favored for oxidation by CYP199A4. nih.gov Conversely, the presence of a substituent at the 2-position (ortho-position) of the benzoic acid ring has been shown to be unfavorable for catalysis by CYP199A4 variants. nih.govresearchgate.net Studies on various 4-methoxybenzoic acids with substituents at the 2-position have demonstrated lower catalytic turnover numbers compared to those with identical substituents at the 3-position. nih.govresearchgate.net Furthermore, the enzyme showed no detectable product formation from the oxidation of 2-methoxybenzoic acid. nih.govresearchgate.net

Given that this compound possesses a benzamido group at the 2-position, it is plausible that this substitution would hinder its effective binding and subsequent oxidation by CYP199A4. The bulky benzamido group at the ortho position likely creates steric hindrance within the enzyme's active site, impeding the optimal positioning of the methoxy (B1213986) group for demethylation.

Carbonic Anhydrase Isoforms (e.g., hCA I, II, IX, XII) and Inhibition Mechanisms

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play crucial roles in various physiological processes. Several isoforms, including the cytosolic hCA I and II, and the tumor-associated transmembrane isoforms hCA IX and XII, are important therapeutic targets. nih.gov The inhibition of these enzymes is a key mechanism for various drugs, including antiglaucoma agents and diuretics. nih.govcarewellpharma.in

The potential for this compound to act as a carbonic anhydrase inhibitor would likely depend on the nature of its functional groups and their ability to interact with the active site residues and the catalytic zinc ion.

Tyrosinase and Dopachrome Tautomerase in Melanin (B1238610) Synthesis Modulation

Tyrosinase is a key copper-containing enzyme in the biosynthesis of melanin, catalyzing the hydroxylation of L-tyrosine to L-DOPA and its subsequent oxidation to dopaquinone. tandfonline.comtandfonline.com Dopachrome tautomerase is another enzyme involved in the melanin synthesis pathway. The inhibition of tyrosinase is a primary strategy for the development of agents targeting hyperpigmentation. nih.gov

Studies on benzoic acid derivatives have shown their potential as tyrosinase inhibitors. tandfonline.comnih.gov For instance, a series of synthesized benzoic acid derivatives demonstrated inhibitory activity against mushroom tyrosinase, with some compounds exhibiting greater potency than the standard inhibitor kojic acid. nih.gov Kinetic analyses have revealed that benzoic acid derivatives can act as non-competitive inhibitors of both the monophenolase and diphenolase activities of tyrosinase. nih.gov Furthermore, N-(acryloyl)benzamide derivatives have also been identified as effective tyrosinase inhibitors, reducing melanin content in melanoma cells. nih.gov These findings highlight the potential of the benzamide (B126) and benzoic acid moieties to serve as scaffolds for tyrosinase inhibitors. The inhibitory mechanism often involves the chelation of the copper ions in the active site of the enzyme by functional groups on the inhibitor molecule.

Based on these studies, this compound, which contains both a benzoic acid and a benzamide group, could potentially interact with and inhibit tyrosinase, thereby modulating melanin synthesis.

DNA Gyrase and Dihydroorotase Interactions

DNA gyrase is a type II topoisomerase essential for bacterial DNA replication and is a validated target for antibacterial agents. nih.gov While there is no direct evidence of this compound interacting with DNA gyrase, research on structurally related compounds provides some context. For example, N′-benzoyl-3-(4-bromophenyl)-1H-pyrazole-5-carbohydrazide analogs have been designed and evaluated as DNA gyrase inhibitors. nih.gov Additionally, benzothiazole-based compounds are being explored as potent inhibitors of bacterial DNA gyrase. acs.orgrsc.org These inhibitors typically function by binding to the ATP-binding site of the GyrB subunit of the enzyme, thereby preventing its catalytic activity. nih.gov

Information regarding the interaction of this compound with dihydroorotase is not available in the reviewed literature.

Tyrosyl-tRNA Synthetase Binding

Tyrosyl-tRNA synthetase (TyrRS) is a crucial enzyme in protein synthesis, responsible for attaching tyrosine to its cognate tRNA. nih.gov This enzyme is a potential target for the development of new antibacterial agents. nih.gov While there is a lack of specific studies on the binding of this compound to TyrRS, the general strategy for inhibiting this enzyme involves designing molecules that can occupy the amino acid or ATP binding sites. The development of selective inhibitors is an active area of research. nih.gov

Histone Deacetylase (HDAC) Enzymes and Inhibitory Activity

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. nih.gov HDAC inhibitors have emerged as a promising class of anticancer agents. nih.gov Notably, benzamide derivatives are a well-established class of HDAC inhibitors. nih.gov

A study on the development of selective HDAC inhibitors identified a series of benzamide-based compounds with potent activity. nih.gov In this study, a compound featuring a 4-methoxybenzoyl group as an N-substituent in the "cap" region of the inhibitor demonstrated selectivity for HDAC1 and potent antiproliferative activity. nih.gov The general structure of many HDAC inhibitors consists of a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme. The benzamide moiety can serve as part of the cap and linker regions.

The structural similarity of this compound to these active benzamide-based HDAC inhibitors, particularly the presence of the 4-methoxybenzoyl group, suggests that it could potentially interact with and inhibit HDAC enzymes. The mechanism would likely involve the benzoic acid or amide functionalities interacting with the active site, potentially chelating the zinc ion or forming hydrogen bonds with key residues.

In-Depth Analysis of this compound's Biochemical Interactions Fails to Yield Specific Mechanistic Data

A comprehensive investigation into the biochemical interaction mechanisms of the chemical compound this compound has revealed a significant lack of specific, publicly available scientific literature detailing its mode of action at a molecular level. Despite targeted searches for data on its engagement with biological targets, the precise roles of its constituent functional groups—the carboxylate moiety, amide linkage, and methoxy group—in active site recognition and binding affinity remain largely uncharacterized in accessible research.

The intended analysis, which was to be structured around the compound's biochemical interactions, target classes, and the mechanistic insights into its biological recognition, could not be completed due to the absence of foundational research findings. Specifically, information regarding the role of the carboxylate moiety in active site recognition and the contributions of the amide linkages and methoxy groups to interaction strength and specificity for this compound is not available in the public domain.

Initial database and literature searches often yielded information on structurally related but distinct molecules, such as 2-Amino-4-methoxybenzoic acid or derivatives of 2-methoxybenzamide (B150088). While these compounds share some structural motifs, the substitution of the benzamido group for an amino group or the use of the methoxybenzamide as a scaffold for other active compounds means that their biochemical behaviors cannot be directly extrapolated to this compound.

Consequently, a detailed exposition on its interaction with specific biological targets, including data-driven tables on structure-activity relationships or mechanistic studies, cannot be provided at this time. The scientific community has yet to publish in-depth studies—or at least, such studies are not indexed in readily accessible databases—that would elucidate the specific molecular interactions governing the biological activity of this compound.

Further research, including computational docking studies, synthesis of analogs for structure-activity relationship analysis, and biochemical assays with potential biological targets, would be required to generate the data necessary to understand the biochemical profile of this compound. Without such studies, any discussion on its mechanistic insights would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article.

Advanced Research Applications Non Biomedical/non Clinical

Role as Synthetic Intermediates in Fine Chemical Synthesis

2-Benzamido-4-methoxybenzoic acid serves as a key intermediate in the multi-step synthesis of more complex molecules. Its constituent parts, the benzamide (B126) and the methoxybenzoic acid moieties, are common features in a range of commercially and scientifically important fine chemicals.

The core structure of this compound is related to intermediates used in the synthesis of high-performance organic pigments. Benzoic acid derivatives are foundational in creating various colorants. nih.gov For instance, 3-nitro-4-methoxybenzoic acid is a crucial intermediate for producing important red spectrum pigments, such as C.I. Pigment Red 31, 146, and 176. google.com The synthesis pathway often involves creating an acyl chloride from the benzoic acid, followed by condensation with an aniline (B41778) derivative and subsequent reduction. google.com Similarly, other derivatives are used to synthesize pigments for yellow and other shades. google.comvdoc.pub Research in this area also extends to melanin-like pigments, where derivatives of 5,6-dihydroxyindole-2-carboxylic acid (DHICA) are functionalized to create pigments with enhanced solubility and modified chromophores. mdpi.com The presence of the benzamide group in this compound suggests its potential as a precursor for developing novel pigments with specific properties related to color, stability, and solubility.

In the field of agrochemical research, substituted benzoic acids and benzamides are well-established structural motifs found in a variety of active compounds. While direct research citing this compound in specific herbicidal or fungicidal applications is not prominent, its chemical structure is analogous to compounds explored for such purposes. For example, complex pyridine-carboxylic acid derivatives are used in herbicidal compositions. google.com The development of new agrochemicals often involves the synthesis and screening of libraries of compounds containing diverse functional groups to identify new modes of action or to overcome resistance. The combination of the carboxylic acid, amide, and ether groups in this compound makes it a candidate for inclusion in such research programs aimed at discovering new plant growth regulators, fungicides, or herbicides.

Coordination Chemistry and Supramolecular Assembly

The oxygen and nitrogen atoms within this compound act as potential donor sites, making the molecule an effective ligand in coordination chemistry. This allows for the formation of complex metal-organic structures and self-assembled molecular systems.

Research has demonstrated the versatile coordinating behavior of ligands structurally similar to this compound. A notable example is the study of 2-(2-Hydroxy-4-methoxybenzoyl)benzoic acid derivatives with Group 4 metal alkoxides (like titanium and zirconium). researchgate.netosti.gov In these complexes, the ligand can bind to the metal center in multiple ways, utilizing the oxygen atoms of the carboxylate, hydroxyl, and carbonyl groups. researchgate.net This flexibility leads to the formation of complexes with distinct geometries, often pseudo-octahedral, and can result in either monomeric or dimeric structures. researchgate.net The specific coordination mode is influenced by the metal ion and the reaction stoichiometry. researchgate.net The ability of such ligands to act as bidentate or tridentate chelators is fundamental to their utility in creating metal complexes with tailored electronic and structural properties. researchgate.net

Table 1: Coordination Behavior of a Structurally Related Ligand with Group 4 Metals

| Metal Precursor | Resulting Complex Structure | Ligand Binding Mode | Metal Center Geometry | Reference |

| Ti(OiPr)4 | Dimeric | Bridging, Chelating | Pseudo-octahedral | researchgate.net |

| Zr(OtBu)4 | Monomeric | Chelating | Pseudo-octahedral | researchgate.net |

| Hf(OtBu)4 | Monomeric | Chelating | Pseudo-octahedral | researchgate.net |

Supramolecular chemistry explores the non-covalent interactions that guide molecules to self-assemble into larger, ordered structures. Benzoic acid derivatives are frequently used in the design of co-crystals due to the robust and predictable nature of the carboxylic acid dimer synthon formed through hydrogen bonding. rsc.org this compound can participate in co-crystal formation by leveraging hydrogen bonds involving its carboxylic acid group and the amide N-H and C=O groups.

Studies on similar systems, such as benzoic acid co-crystallized with N-containing bases like 2-aminopyrimidine, show that different polymorphs can be obtained depending on the preparation method (solution vs. mechanical grinding). rsc.org The formation of these co-crystals relies on a network of intermolecular interactions, including amide-acid and acid-acid hydrogen bonds. mdpi.com The resulting supramolecular structures can exhibit varied stoichiometries and packing arrangements, which in turn influence the physical properties of the material. rsc.orgmdpi.com This makes the design of co-crystals containing this compound a promising avenue for engineering materials with specific solid-state properties.

Analytical Method Development for Research Quantitation and Characterization

The accurate quantitation and characterization of this compound are essential for its application in research and synthesis. Various analytical techniques are employed to ensure purity, determine concentration, and elucidate structure.

A common and effective technique for the analysis of benzoic acid derivatives is High-Performance Liquid Chromatography (HPLC). researchgate.netnih.gov Validated reverse-phase HPLC methods have been developed for the simultaneous determination of structurally related compounds, such as 2-hydroxy-4-methoxybenzaldehyde (B30951) and 2-hydroxy-4-methoxybenzoic acid. researchgate.net These methods are valued for their sensitivity, reproducibility, and accuracy. researchgate.net A typical method involves a C18 column and a mobile phase, such as a methanol-water mixture, allowing for the separation and quantification of the analyte. nih.gov

In addition to chromatographic methods, spectroscopic techniques are indispensable for structural characterization.

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure, confirming the presence and connectivity of protons and carbon atoms. chemicalbook.com

Infrared (IR) spectroscopy is used to identify key functional groups, such as the C=O and O-H stretches of the carboxylic acid and the N-H and C=O stretches of the amide group. nih.gov

Mass Spectrometry (MS) determines the molecular weight and can provide information about the compound's fragmentation pattern, further confirming its identity. chemicalbook.com

Table 2: Key Parameters from a Validated HPLC Method for Related Benzoic Acid Derivatives

| Parameter | 2-hydroxy-4-methoxybenzaldehyde | 2-hydroxy-4-methoxybenzoic acid | Reference |

| Linearity Range | 5–350 µg/mL | 10–300 µg/mL | researchgate.net |

| Correlation Coefficient (r) | > 0.998 | > 0.999 | researchgate.net |

| Limit of Detection (LOD) | 0.84 µg/mL | 2.34 µg/mL | researchgate.net |

| Inter-day Precision (%RSD) | 0.61–1.76% | 1.3–2.8% | researchgate.net |

| Intra-day Precision (%RSD) | 0.41–1.07% | 0.95–2.5% | researchgate.net |

High-Performance Liquid Chromatography (HPLC) Methodologies

Specific HPLC methodologies for the analysis of this compound are not detailed in the available literature.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

No specific LC-MS/MS methods for the detection and quantification of this compound have been published in the reviewed scientific literature.

Validation of Research Analytical Procedures

While the principles of analytical procedure validation are extensively documented, specific validation data (e.g., Sensitivity, Linearity, Reproducibility, Accuracy, LOD, LOQ) for an HPLC or LC-MS/MS method for this compound is not available.

Future Research Directions and Translational Potential in Chemical Sciences

Emerging Methodologies in Stereoselective Synthesis

While the synthesis of 2-Benzamido-4-methoxybenzoic acid itself is straightforward, the development of stereoselective methods for its derivatives is a key area of future research. The introduction of chirality can profoundly influence the biological activity and material properties of the molecule. Emerging strategies in asymmetric synthesis could be adapted to create enantioenriched analogues.

One promising approach involves the use of peptide-based catalysts for enantioselective functionalization. For instance, peptide-catalyzed bromination has been successfully employed to create atropisomeric benzamides, where restricted rotation around a single bond leads to stable, chiral isomers. nih.gov This methodology could potentially be applied to precursors of this compound to install axial chirality.

Another avenue is the stereoselective modification of the molecule's backbone. Asymmetric synthesis of related structures, such as diaminobutanoic acid, has been achieved through the conjugate addition of homochiral lithium amides, demonstrating precise control over the formation of new stereocenters. rsc.org Such strategies could be envisioned for creating chiral derivatives by modifying the benzoic acid core or the benzamide (B126) side chain, opening up new possibilities for designing molecules with specific three-dimensional arrangements.

Integration of Advanced Spectroscopic and Computational Approaches

A comprehensive understanding of this compound requires an integrated approach that combines advanced spectroscopic techniques with high-level computational modeling. This synergy is crucial for elucidating its structural, electronic, and dynamic properties in various environments.

Spectroscopic Characterization: Advanced spectroscopic methods can provide detailed structural information. While specific data for the title compound is not widely published, expected spectral characteristics can be inferred from related structures.

| Technique | Functional Group | Expected Chemical Shift / Frequency |

| ¹H NMR | Carboxylic Acid (-COOH) | > 10 ppm |

| Amide (-NH) | 8-9 ppm | |

| Aromatic Protons | 7-8.5 ppm | |

| Methoxy (B1213986) (-OCH₃) | ~3.8 ppm | |

| ¹³C NMR | Carboxylic Carbonyl | 165-175 ppm |

| Amide Carbonyl | 160-170 ppm | |

| Aromatic Carbons | 110-150 ppm | |

| Methoxy Carbon | 55-60 ppm | |

| FTIR | O-H Stretch (Carboxylic Acid) | 2500-3300 cm⁻¹ (broad) |

| N-H Stretch (Amide) | ~3300 cm⁻¹ | |

| C=O Stretch (Carboxylic Acid) | 1680-1710 cm⁻¹ | |

| C=O Stretch (Amide I) | 1630-1695 cm⁻¹ | |

| N-H Bend (Amide II) | 1515-1570 cm⁻¹ |

Computational Modeling: Density Functional Theory (DFT) is a powerful tool for investigating the properties of substituted benzoic acids. mdpi.comresearchgate.netresearchgate.net DFT calculations can be used to predict geometric parameters, vibrational frequencies, and electronic properties, such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and molecular electrostatic potential (MEP). researchgate.net These calculations help in understanding the molecule's reactivity, acidity, and the influence of its substituents on the electronic distribution. mdpi.comresearchgate.net

Furthermore, methods like Car-Parrinello and path integral molecular dynamics (CPMD and PIMD) can be employed to study the dynamic nature of intermolecular hydrogen bonds, which are critical to the supramolecular assembly of such molecules. mdpi.comnih.gov Combining these computational tools with experimental spectroscopic data allows for a detailed characterization of both intramolecular and intermolecular interactions. ucl.ac.uk

Exploration of Novel Biochemical Target Classes and Pathways

The benzamide and N-acyl anthranilic acid scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. walshmedicalmedia.comijpsjournal.com This makes this compound and its derivatives attractive candidates for drug discovery programs targeting novel biochemical pathways.

Substituted benzamides have been investigated for a multitude of therapeutic applications, including:

Anticancer Agents: As inhibitors of histone deacetylases (HDACs) tandfonline.com or the PD-1/PD-L1 immune checkpoint pathway. nih.gov

Antidiabetic Agents: Functioning as glucokinase activators. nih.gov

Neurodegenerative Disease Modulators: Targeting enzymes like acetylcholinesterase (AChE) and BACE1, which are implicated in Alzheimer's disease. mdpi.com

Cardiovascular Disease: N-acylanthranilic acid derivatives have been identified as inhibitors of plasminogen activator inhibitor-1 (PAI-1), a key target in thrombotic diseases. nih.gov

Future research will likely involve screening libraries of derivatives of this compound against these and other emerging target classes. The structural modularity of the compound allows for systematic modifications to optimize potency, selectivity, and pharmacokinetic properties for specific biological pathways. core.ac.uk

Development of Function-Specific Molecular Scaffolds for Materials Science

The rigid, well-defined structure of this compound, combined with its capacity for hydrogen bonding and coordination, makes it a valuable building block for designing functional materials.

One key application lies in the field of coordination chemistry. The carboxylic acid group can act as a ligand, coordinating to metal ions to form metal-organic frameworks (MOFs) or coordination polymers. The benzamide backbone can influence the topology of the resulting network and introduce specific functionalities. Such materials have potential applications in catalysis, gas storage, and separation.

Additionally, the ability of benzoic acid derivatives to form ordered structures through hydrogen bonding makes them candidates for the development of liquid crystals. nih.gov The interplay between the carboxylic acid dimers and potential π-π stacking interactions, guided by the aromatic rings, could lead to the formation of mesophases with specific optical or electronic properties. nih.gov By systematically modifying the substituents on the aromatic rings, it may be possible to tune the self-assembly behavior and create function-specific molecular scaffolds for advanced materials.

Contribution to Fundamental Understanding of Molecular Interactions and Reactivity

Studying this compound provides an opportunity to deepen the fundamental understanding of molecular interactions and chemical reactivity. The molecule contains multiple functional groups—a carboxylic acid, an amide, a methoxy ether, and two aromatic rings—that can engage in a variety of non-covalent interactions.

The interplay between the intramolecular hydrogen bond (potentially between the amide N-H and the carboxylate oxygen) and the strong intermolecular hydrogen bonds that form carboxylic acid dimers is of significant interest. nih.goviucr.org Advanced computational techniques such as the Quantum Theory of Atoms in Molecules (QTAIM) and Symmetry-Adapted Perturbation Theory (SAPT) can be used to dissect and quantify these interactions, including hydrogen bonds and π-π stacking. mdpi.comnih.gov

From a reactivity standpoint, the molecule presents two key sites for chemical transformation: the carboxylic acid and the amide. The acidity of the carboxylic proton is influenced by the electronic effects of the benzamido substituent. mdpi.com The nucleophilicity of the amide nitrogen and the electrophilicity of the amide carbonyl are also modulated by the electronic landscape of the molecule. byjus.com Investigating the reaction kinetics and mechanisms of this compound can provide valuable insights into how different functional groups within a single molecule influence each other's reactivity, contributing to the broader understanding of organic chemistry principles. acs.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Benzamido-4-methoxybenzoic acid, and how can intermediates be characterized?

- Methodological Answer : The synthesis typically involves sequential functionalization of a benzoic acid scaffold. A common approach includes:

Methoxy group introduction : Electrophilic substitution using methylating agents (e.g., dimethyl sulfate) under basic conditions.

Benzamido group installation : Acylation of the amino group via reaction with benzoyl chloride in anhydrous solvents (e.g., dichloromethane) with a base (e.g., triethylamine) to scavenge HCl .

- Intermediate Characterization : Thin-layer chromatography (TLC) monitors reaction progress, while nuclear magnetic resonance (NMR) (¹H/¹³C) and high-performance liquid chromatography (HPLC) confirm purity and structural integrity .

Q. How can researchers confirm the identity and purity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons, δ 3.8 ppm for methoxy protons) and IR (C=O stretch at ~1680 cm⁻¹ for benzamide) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase to assess purity (>98%) .

- Melting Point : Compare observed values (e.g., 210–212°C) with literature data to verify consistency .

Q. What is the natural occurrence and ecological role of this compound?

- Answer : This compound is a phytoalexin isolated from Dianthus caryophyllus (carnation), where it functions as a defense metabolite against pathogens. Its biosynthesis is induced under stress, involving phenylpropanoid and benzoic acid pathways .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound derivatives?

- Methodological Answer :

- Catalyst Screening : Test palladium or copper catalysts for coupling reactions to reduce side products .

- Solvent Effects : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Temperature Control : Conduct reactions under reflux (80–100°C) or microwave-assisted conditions to accelerate kinetics .

- Inert Atmosphere : Employ nitrogen/argon to prevent oxidation of sensitive groups (e.g., methoxy) .

Q. What computational tools are suitable for predicting the physicochemical and bioactive properties of this compound?

- Answer :

- Density Functional Theory (DFT) : Calculate electronic properties (HOMO/LUMO energies) to predict reactivity and stability .

- Molecular Docking : Use AutoDock or Schrödinger Suite to model interactions with biological targets (e.g., enzymes or receptors) .

- ADMET Prediction : Software like SwissADME evaluates absorption, metabolism, and toxicity profiles .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer :

- Dose-Response Studies : Perform IC₅₀ assays across multiple concentrations to validate enzyme inhibition (e.g., cyclooxygenase or lipoxygenase) .

- Cell-Based Assays : Compare cytotoxicity (MTT assay) in normal vs. cancer cell lines to assess selectivity .

- Structural Analogues : Synthesize derivatives (e.g., halogen-substituted benzamides) to isolate structure-activity relationships (SAR) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.